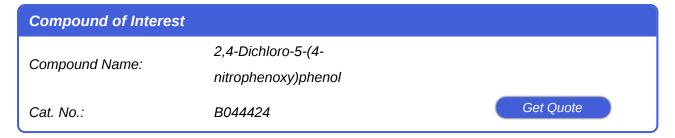


An In-depth Technical Guide on the Physicochemical Properties of Dichlorophenoxyphenol Derivatives

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound **2,4-Dichloro-5-(4-nitrophenoxy)phenol** is not readily available in the public domain. This guide provides a detailed overview of the physicochemical properties of the closely related and more extensively studied compound, **2,4-Dichloro-5-nitrophenol**, along with data on other structural analogs. This information is intended to serve as a comparative reference for researchers investigating related chemical structures.

Introduction

Phenolic compounds are a large and diverse class of molecules that are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and chemical reactivity.[1][2] Their properties are heavily influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the physicochemical characteristics of 2,4-Dichloro-5-nitrophenol and related dichlorophenoxyphenol derivatives. Understanding these properties is crucial for predicting their behavior in biological systems, designing synthetic routes, and developing formulations.

Physicochemical Data



The quantitative physicochemical data for 2,4-Dichloro-5-nitrophenol and its structural analogs are summarized in the tables below. These tables facilitate a comparative analysis of how structural variations—such as the presence of a nitrophenoxy group versus a nitro group—impact the molecule's properties.

Table 1: Core Physicochemical Properties

Property	2,4-Dichloro-5- nitrophenol	2,4-Dichloro-1-(4- nitrophenoxy)benz ene	5-Chloro-2-(2- chloro-4- nitrophenoxy)phen ol
CAS Number	39489-77-5[3][4][5][6]	Not Available	Not Available
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃ [3][4][5]	C12H7Cl2NO3	C12H7Cl2NO4
Molecular Weight	207.99 g/mol [4][5]	280.09 g/mol [7]	300.09 g/mol [8]
Appearance	Yellow solid[3]	Pale yellow crystalline solid[7]	Not Available
Melting Point	96-98°C[3][4]	55.00°C[7]	Not Available
Boiling Point	Not Available	365.70°C[7]	Not Available
Density	~1.7 g/cm ³ [3]	1.4820 g/cm ³ [7]	Not Available

Table 2: Solubility and Partitioning Characteristics



Property	2,4-Dichloro-5- nitrophenol	2,4-Dichloro-1-(4- nitrophenoxy)benz ene	5-Chloro-2-(2- chloro-4- nitrophenoxy)phen ol
Solubility	Information on specific solvents is limited, but heating and sonication may be required to increase solubility in preparation of stock solutions.[5]	Generally soluble in non-polar organic solvents like toluene or hexane; insoluble in aqueous solutions.[7]	Not Available
LogP (Computed)	Not Available	Not Available	4.2[8]
рКа	The phenolic hydroxyl group is acidic due to the electron-withdrawing nature of the chloro and nitro substituents.[3]	Not Applicable	Not Available

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments.

Determination of Melting Point (Capillary Method)

- Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or temperature probe.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.



• Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-2°C).

Determination of Solubility

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) is selected.
- Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
- Agitation: The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear, saturated solution is carefully removed. The
 solvent is evaporated, and the mass of the dissolved solid is measured. Alternatively, the
 concentration of the solute in the solution can be determined using a suitable analytical
 technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography
 (HPLC).
- Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of Partition Coefficient (LogP)

- System Setup: A two-phase system of n-octanol and water is prepared in a separatory funnel. The two phases are mutually saturated by vigorous mixing, followed by separation.
- Sample Introduction: A precisely weighed amount of the compound is dissolved in the noctanol phase.
- Partitioning: The n-octanol solution is added to the water phase in the separatory funnel. The
 funnel is shaken for a sufficient time to allow the compound to partition between the two
 immiscible layers until equilibrium is achieved.



- Phase Separation: The mixture is allowed to stand until the two layers have clearly separated.
- Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow and Pathway Visualizations

As no specific biological signaling pathways involving the target compounds were identified in the literature, a generalized experimental workflow for the characterization of a novel chemical compound is presented below. This workflow outlines the logical progression from synthesis to comprehensive physicochemical and biological evaluation.

Caption: Workflow for Novel Compound Characterization.

Biological Activity Context

While specific data for **2,4-Dichloro-5-(4-nitrophenoxy)phenol** is scarce, phenolic compounds as a class are known to exhibit a wide range of biological activities. Their therapeutic potential often stems from their antioxidant properties and their ability to interact with various proteins.[1] [9] Phenolic compounds can exert effects such as:

- Antimicrobial Activity: They can disrupt microbial cell membranes or bind to microbial DNA, leading to bactericidal or bacteriostatic effects.[2][10]
- Anti-inflammatory Effects: Some phenolic compounds can inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or modulate transcription factors such as NF-κB.[9]
- Enzyme Inhibition: The phenolic structure is a common motif in the design of inhibitors for various enzymes. For example, 2,4-Dichloro-5-nitrophenol has been used as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) and Hsp90 inhibitors.[6]



The general mechanism of action for simple phenols involves antiseptic and disinfectant properties, and at higher concentrations, they can be proteolytic.[11] The specific biological role of a more complex molecule like **2,4-Dichloro-5-(4-nitrophenoxy)phenol** would be highly dependent on its three-dimensional structure and its ability to bind to specific biological targets, a subject that requires further experimental investigation.

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